A-769662
Description
Contextual Significance of AMP-Activated Protein Kinase in Cellular Homeostasis
AMP-activated protein kinase (AMPK) is a highly conserved enzyme that serves as a master regulator of cellular and whole-body energy homeostasis. nih.govwikipedia.orgahajournals.orgaccscience.com It acts as a crucial sensor of intracellular energy levels, primarily responding to increases in the AMP:ATP and ADP:ATP ratios, which signify a state of energy stress. nih.govwikipedia.orgphysiology.org Upon activation, AMPK initiates a cascade of events aimed at restoring energy balance. This involves inhibiting anabolic processes that consume ATP, such as fatty acid synthesis, cholesterol synthesis, gluconeogenesis, and protein synthesis, while simultaneously promoting catabolic processes that generate ATP, including fatty acid oxidation, glucose uptake, glycolysis, and mitochondrial biogenesis. nih.govwikipedia.orgahajournals.orgacs.orgnih.govacs.org
AMPK's role extends beyond basic energy balance; it is involved in coordinating metabolism with specific energy demands and has been recognized for its significant functions in various tissues, including the liver, brain, and skeletal muscle. wikipedia.orgacs.org Its activity is critical for maintaining metabolic health and has implications in conditions such as insulin (B600854) resistance, type 2 diabetes, obesity, inflammation, and cancer. nih.govaccscience.comacs.orgportlandpress.com
Rationale for Developing Selective Pharmacological Activators of AMPK
Given the central role of AMPK in metabolic regulation and cellular homeostasis, its activation presents a promising therapeutic strategy for various metabolic disorders. nih.govaccscience.comacs.org Early research utilized compounds like 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR) to activate AMPK. However, AICAR is metabolized intracellularly to ZMP, an AMP mimetic, which can activate other AMP-sensitive enzymes in addition to AMPK, leading to off-target effects and a lack of strict specificity. physiology.orgacs.orgplos.orgsymansis.com Furthermore, compounds like metformin (B114582), while known to activate AMPK, do so indirectly and may not be effective in all tissues. symansis.com
The need for more specific and direct tools to study AMPK's precise roles in different cellular processes and tissue types became apparent. Developing selective pharmacological activators allows researchers to dissect the specific downstream effects of AMPK activation, differentiate AMPK-dependent pathways from those influenced by other factors, and avoid the confounding effects of less specific compounds. physiology.orgplos.org Such tools are invaluable for elucidating the physiological consequences of AMPK activation and assessing its potential as a therapeutic target. plos.orgresearchgate.net
Overview of A-769662 as a Pioneering Chemical Probe
This compound is a thienopyridone (B2394442) compound that emerged as a pioneering small-molecule activator of AMPK. physiology.orgplos.orgapexbt.comtocris.cominvivochem.com It was identified and characterized for its ability to directly activate AMPK, offering a more specific alternative to earlier activators like AICAR. plos.orgsymansis.comresearchgate.net this compound activates AMPK through a distinct mechanism compared to AMP. It binds to the β-subunit of the AMPK complex at a site separate from the nucleotide-binding sites on the γ-subunit. physiology.orgplos.orgresearchgate.nettocris.comiscabiochemicals.com This binding leads to both allosteric activation of the kinase and protection of the crucial Thr172 residue on the α-subunit from dephosphorylation, thereby maintaining AMPK in its active state. physiology.orgplos.orgresearchgate.netapexbt.comguidetopharmacology.org
This compound has demonstrated potency in activating AMPK in various cell types and in cell-free assays. apexbt.cominvivochem.com Its mechanism of action, bypassing the need for changes in cellular AMP/ADP levels or upstream kinases in some contexts, makes it a valuable tool for directly probing the downstream consequences of AMPK activation. researchgate.net Research has shown that this compound exhibits selectivity, particularly towards AMPK complexes containing the β1 subunit. physiology.orgtocris.comiscabiochemicals.com This selectivity profile, while not activating all AMPK heterotrimeric combinations equally, has provided insights into the functions of specific AMPK complexes. physiology.orgnih.gov The introduction of this compound has significantly advanced the ability of researchers to investigate the diverse roles of AMPK in cellular metabolism and beyond. researchgate.netguidetopharmacology.org
Selected Research Findings with this compound
| Research Area | Key Finding | Citation |
| Fatty Acid Synthesis | Inhibits fatty acid synthesis in primary rat hepatocytes with an IC50 of 3.2 μM. apexbt.comtocris.cominvivochem.comiscabiochemicals.com | apexbt.comtocris.cominvivochem.comiscabiochemicals.com |
| Glucose Metabolism | Decreases plasma glucose levels in vivo. apexbt.comtocris.comiscabiochemicals.com Can enhance glucose uptake in cardiac cells when combined with classical AMPK activators. nih.gov | apexbt.comtocris.comiscabiochemicals.comnih.gov |
| Inflammation | Attenuates LPS-induced acute heart and lung inflammation in rats, associated with enhanced AMPK phosphorylation and reduced inflammatory markers in the heart. spandidos-publications.com Reduces IL-6 expression in inflammatory arthritis models. plos.orgresearchgate.net | plos.orgresearchgate.netspandidos-publications.com |
| Autophagy | Activates autophagy. tocris.comguidetopharmacology.org Enhances H2O2-induced pro-survival autophagy in osteoblast cells. mdpi.com | tocris.comguidetopharmacology.orgmdpi.com |
| Osteoblast Protection | Protects osteoblasts from H2O2-induced apoptosis, potentially through anti-oxidant, pro-autophagy, and ATP preservation abilities. mdpi.com | mdpi.com |
| Mesenchymal Stem Cells | Inhibits proliferation of mesenchymal stem cells. tocris.comiscabiochemicals.com | tocris.comiscabiochemicals.com |
| iPSC Reprogramming | Impedes reprogramming of mouse embryonic fibroblasts to induced pluripotent stem cells (iPSCs). tocris.comiscabiochemicals.com | tocris.comiscabiochemicals.com |
AMPK Activation Potency of this compound
| Assay Type | EC50 Value | Notes | Citation |
| Cell-free assays | 0.8 μM | Potent and reversible activator. apexbt.comtocris.cominvivochem.comiscabiochemicals.com | apexbt.comtocris.cominvivochem.comiscabiochemicals.com |
| Cells (general) | 120 nM | Potently activates AMPK in cells. symansis.com | symansis.com |
| Rat muscle | 1.9 μM | EC50 for activating AMPK isolated from tissue. invivochem.com | invivochem.com |
| Human HEK cells | 1.1 μM | EC50 for activating AMPK isolated from cells. invivochem.com | invivochem.com |
| Rat heart | 2.2 μM | EC50 for activating AMPK isolated from tissue. invivochem.com | invivochem.com |
| Recombinant α1β1γ1 | 0.7 μM | Equally potent in activating this specific recombinant isoform. invivochem.com | invivochem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(2-hydroxyphenyl)phenyl]-4,6-dioxo-7H-thieno[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,14,23H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETSDIJERJUOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)C(C(=O)N4)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of A 769662 Action on Amp Activated Protein Kinase
Direct Allosteric Activation of AMPK by A-769662
This compound directly activates native AMPK. nih.govresearchgate.net This direct activation is allosteric, meaning this compound binds to a site distinct from the active site and induces a conformational change that enhances enzymatic activity. nih.govresearchgate.netspandidos-publications.comacs.orgphysiology.org Research indicates that this compound mimics some of the effects of AMP, including allosteric activation. nih.govresearchgate.net
Distinguishing this compound from Indirect AMPK Activating Compounds
Unlike indirect AMPK activators such as metformin (B114582) or AICAR, which typically function by altering the cellular AMP:ATP ratio, this compound directly activates AMPK independently of changes in adenine (B156593) nucleotide levels. nih.govspandidos-publications.commdpi.comphysiology.orgnih.govscienceopen.com This direct mechanism distinguishes this compound from compounds that indirectly influence AMPK activity through metabolic stress. nih.govmdpi.comscienceopen.comcore.ac.uk Studies have shown that this compound can activate AMPK in cells expressing an AMP-insensitive mutant, further supporting its direct mode of action. guidetopharmacology.orgscienceopen.com
This compound Binding Site on AMPK Heterotrimers
This compound binds to a specific site on the AMPK heterotrimer. guidetopharmacology.orgspandidos-publications.comfrontiersin.orgmcmaster.ca Structural studies have revealed that this compound occupies a cavity located at the interface between the kinase domain of the α-subunit and the carbohydrate-binding module (CBM) of the β-subunit. acs.orgbiorxiv.orgfrontiersin.orgresearchgate.net This site is referred to as the allosteric drug and metabolite (ADaM) site. biorxiv.orgfrontiersin.org
Specificity for the AMPK β1 Subunit
A notable characteristic of this compound is its selectivity for AMPK heterotrimers containing the β1 subunit. tocris.comspandidos-publications.commdpi.comphysiology.orgnih.govfrontiersin.orgmcmaster.cabpsbioscience.comciteab.comcellsignal.commdpi.com Studies have demonstrated that this compound primarily activates AMPK complexes comprised of α2/β1 subunits, although it can also activate α1/β1 complexes. spandidos-publications.comphysiology.orgmcmaster.ca This specificity highlights the important regulatory role of the β subunit isoforms in modulating AMPK activity and suggests the potential for developing isoform-specific AMPK activators. mcmaster.ca The activation by this compound can be abolished by a mutation at Ser108 in the β1 subunit, indicating the involvement of this residue in the binding site and activation mechanism. scienceopen.comresearchgate.netportlandpress.commdpi.com
Interaction Distinct from Adenine Nucleotide Binding Sites
The binding site of this compound on the AMPK heterotrimer is distinct from the adenine nucleotide (AMP, ADP, ATP) binding sites located on the γ subunit. nih.govresearchgate.netspandidos-publications.comscienceopen.comfrontiersin.orgmcmaster.cabiorxiv.orgresearchgate.netciteab.com While this compound mimics some effects of AMP, it does not compete with AMP for binding to the γ subunit's Bateman domains. nih.govresearchgate.netscienceopen.com This indicates that this compound activates AMPK through a mechanism independent of the canonical AMP-binding sites. nih.govresearchgate.netspandidos-publications.comscienceopen.combiorxiv.orgresearchgate.netciteab.com
Modulation of AMPK Phosphorylation and Dephosphorylation by this compound
This compound influences the phosphorylation state of AMPK, particularly at the critical threonine 172 residue on the α subunit. tocris.comnih.govresearchgate.netspandidos-publications.commdpi.comphysiology.orgphysiology.orgfrontiersin.orgbiorxiv.org In addition to its allosteric effect, this compound also inhibits the dephosphorylation of Thr172, thereby prolonging the active state of the enzyme. nih.govguidetopharmacology.orgspandidos-publications.comphysiology.orgcellsignal.com
Impact on Threonine 172 Phosphorylation of the AMPK α Subunit
Phosphorylation of the α subunit at threonine 172 (Thr172) within the activation loop is essential for maximal AMPK activity. nih.govspandidos-publications.comphysiology.orgmdpi.com this compound has been shown to increase or enhance Thr172 phosphorylation in various cell types and tissues. spandidos-publications.comphysiology.orgphysiology.orgnih.govcellsignal.com While some studies indicate that this compound can allosterically activate AMPK without increasing Thr172 phosphorylation above basal levels in certain contexts, its ability to inhibit dephosphorylation of this site is a significant part of its mechanism. guidetopharmacology.orgmdpi.comphysiology.orgfrontiersin.orgnih.gov This dual action of allosteric activation and protection from dephosphorylation contributes to the robust activation of AMPK observed with this compound. nih.govresearchgate.netguidetopharmacology.orgspandidos-publications.comphysiology.org
Independence from Upstream Kinases (e.g., LKB1, TAK1, CaMKKβ) in Specific Contexts
While AMPK is typically phosphorylated and activated by upstream kinases such as LKB1, CaMKKβ, and TAK1 in response to various cellular stresses, studies have demonstrated that the effects of this compound in intact cells can be independent of the specific upstream kinase utilized. nih.govnih.gov
Research using LKB1-deficient cells (like HeLa cells, which express CaMKKβ) showed that this compound could still induce AMPK activation and phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC). nih.gov Similarly, in TAK1-deficient mouse embryo fibroblasts (MEFs), this compound was still able to stimulate ACC phosphorylation, an effect that was abolished in AMPK-deficient cells. nih.gov These findings suggest that this compound bypasses the need for canonical upstream kinase activation in certain cellular contexts to exert its effects on AMPK. nih.govnih.gov However, it's important to note that the requirement for AMPK activation by this compound may be cell type-specific. embopress.org
This compound Specificity Towards AMPK Isoforms and Heterotrimeric Complexes
AMPK exists as a heterotrimer composed of catalytic α subunits (α1, α2), regulatory β subunits (β1, β2), and regulatory γ subunits (γ1, γ2, γ3). spandidos-publications.comacademie-sciences.fr Different combinations of these subunits form various heterotrimeric complexes with distinct tissue distribution and potential functional roles. spandidos-publications.com
This compound exhibits selectivity towards specific AMPK heterotrimeric complexes, particularly those containing the β1 subunit. tocris.comphysiology.orgstemcell.comrndsystems.com Studies have shown that this compound selectively activates AMPK complexes containing the α2/β1 subunits, which are notably expressed in tissues like the myocardium. spandidos-publications.comphysiology.orgphysiology.org This preference for β1-containing complexes is reported to be approximately tenfold compared to β2-containing complexes. researchgate.net
While this compound primarily targets β1-containing heterotrimers, its ability to activate different α isoforms within these complexes has also been investigated. In adult rat cardiomyocytes, this compound primarily acts on heterotrimeric forms containing both AMPK β1 and α2 isoforms. physiology.org Although a slight augmentation of AMPKβ2-containing heterotrimer activity was observed in one study, this was potentially attributed to cross-contamination of immunoprecipitates. physiology.org
The selective activation of specific AMPK isoforms and heterotrimers by this compound provides a valuable tool for dissecting the roles of these different complexes in various cellular processes and tissues.
Cellular and Subcellular Impact of A 769662 Mediated Ampk Activation
Regulation of Cellular Metabolism
AMPK activation by A-769662 impacts both glucose and lipid metabolism, contributing to the maintenance of cellular energy homeostasis.
Glucose Homeostasis Modulations
AMPK activation plays a key role in glucose homeostasis, and this compound has been used to study these effects.
In skeletal muscle, this compound has been shown to increase glucose uptake. Studies in incubated mouse soleus muscles demonstrated increased glucose uptake with this compound treatment at concentrations of 500 µM and 1 mM nih.gov. However, this effect appears to be mediated through a PI3-kinase-dependent pathway, rather than directly through AMPK activation in this tissue nih.gov.
In adipocytes, the effects of this compound on glucose uptake are less straightforward. While AMPK activation is generally thought to influence glucose uptake, studies using this compound in primary rat or human adipocytes and cultured 3T3-L1 adipocytes have shown that this compound significantly reduced insulin-stimulated adipocyte glucose uptake researchgate.net. Research using AMPKβ1 S108A mutant-expressing adipocytes suggests that this observed inhibition of glucose uptake by this compound is likely AMPK-independent researchgate.net.
This compound influences hepatic glucose metabolism, primarily by affecting gluconeogenesis. In ob/ob mice, administration of this compound led to decreases in the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) nih.govselleckchem.comnih.gov. This reduction in gluconeogenic enzyme expression contributes to lower plasma glucose levels observed with this compound treatment in vivo nih.govselleckchem.comnih.gov.
Glucose Uptake in Skeletal Muscle and Adipocytes
Lipid Metabolism Interventions
This compound-mediated AMPK activation significantly impacts lipid metabolism by influencing both fatty acid synthesis and oxidation.
This compound is a known inhibitor of fatty acid synthesis. It has been shown to inhibit fatty acid synthesis in primary rat hepatocytes with an IC50 of 3.2 µM tocris.comcellsignal.comselleckchem.combpsbioscience.comnih.govagscientific.comrndsystems.com. This inhibition is correlated with increased phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, which is a direct target of AMPK nih.govselleckchem.comnih.gov. The inhibitory effect on fatty acid synthesis has also been observed in mouse hepatocytes selleckchem.com. In ob/ob mice, this compound treatment decreased the expression of the lipogenic enzyme fatty acid synthase (FAS) nih.govselleckchem.comnih.gov. Studies in mice lacking AMPK phosphorylation sites on ACC1/ACC2 have shown resistance to the inhibition of lipogenesis induced by AMPK-activating drugs like this compound, further supporting the AMPK-dependent nature of this effect nih.govresearchgate.net.
AMPK activation by this compound stimulates fatty acid oxidation. Short-term treatment of normal Sprague Dawley rats with this compound decreased liver malonyl CoA levels and the respiratory exchange ratio (VCO2/VO2), indicating an increased rate of whole-body fatty acid oxidation selleckchem.comnih.gov. This compound has been used to stimulate CYP450-mediated fatty acid oxidation caymanchem.com. In human macrophages, this compound increased the expression of several fatty acid oxidation genes in a PPARδ- and AMPK-dependent manner plos.org. Chronic treatment with this compound has been shown to restore hepatic fatty acid oxidation in fatty liver mouse models, as evidenced by an increase in plasma β-hydroxybutyrate levels nih.govresearchgate.net.
Summary of this compound Effects on Metabolism
| Metabolic Process | Effect of this compound-Mediated AMPK Activation | Cellular/Tissue Context | Key Findings |
| Glucose Metabolism | |||
| Glucose Uptake | Increased (Skeletal Muscle) | Skeletal Muscle (Soleus) | Increased glucose uptake via PI3-kinase-dependent pathway nih.gov. |
| Glucose Uptake | Inhibited (Adipocytes) | Primary Adipocytes, 3T3-L1 Adipocytes | Reduced insulin-stimulated glucose uptake, likely AMPK-independent researchgate.net. |
| Hepatic Glucose Production | Decreased (via reduced gluconeogenesis) | Liver | Decreased expression of PEPCK and G6Pase nih.govselleckchem.comnih.gov. Lowered plasma glucose nih.govselleckchem.comnih.gov. |
| Lipid Metabolism | |||
| Fatty Acid Synthesis | Inhibited | Primary Hepatocytes, Mouse Hepatocytes, Liver | Inhibited fatty acid synthesis (IC50 = 3.2 µM in rat hepatocytes) tocris.comcellsignal.comselleckchem.combpsbioscience.comnih.govagscientific.comrndsystems.com. Decreased FAS expression nih.govselleckchem.comnih.gov. |
| Fatty Acid Oxidation | Stimulated | Liver, Whole Body, Human Macrophages | Increased whole-body fatty acid oxidation selleckchem.comnih.gov. Stimulated CYP450-mediated fatty acid oxidation caymanchem.com. Increased expression of FAO genes plos.org. Restored hepatic fatty acid oxidation nih.govresearchgate.net. |
Inhibition of Fatty Acid Synthesis
Cellular Energy Dynamics and Adenosine Triphosphate Preservation
AMPK is a critical sensor of cellular energy status, activated by an increase in the AMP/ATP ratio. mdpi.com Upon activation, AMPK initiates adaptive programs aimed at restoring energy balance by inhibiting ATP-consuming anabolic pathways and promoting ATP-generating catabolic processes. researchgate.net
Studies have shown that this compound can influence cellular ATP levels. For instance, in osteoblast cells stimulated with H₂O₂, which typically leads to a decrease in ATP, this compound treatment inhibited this ATP depletion. mdpi.com This suggests that this compound, by activating AMPK, helps maintain cellular ATP levels under conditions of metabolic stress. mdpi.com This ATP preservation ability likely contributes to the cell-protective effects observed with this compound treatment in certain contexts. mdpi.com
Furthermore, research indicates that this compound-induced AMPK activation might enhance mitochondrial ATP production. plos.org This could occur through mechanisms involving the promotion of oxidative production of ATP. plos.org The ability of this compound to increase intracellular ATP concentrations has been observed in various cell types, potentially due to a reduced rate of ATP consumption in anabolic processes. researchgate.net
Influence on Cellular Proliferation and Differentiation
This compound has been shown to influence the proliferation and differentiation of various cell types, primarily through its activation of AMPK.
Pharmacological activation of AMPK by this compound has been demonstrated to inhibit the proliferation of mesenchymal stem cells (MSCs). stemcell.comtocris.comrndsystems.commdpi.comnih.govoup.comjcu.cz This inhibitory effect is mediated, at least in part, through the regulation of p27 expression. mdpi.comnih.govoup.comjcu.cz Genetic evidence using AMPKα1-knockout mice supports the essential role of AMPK in this process, as proliferation was not arrested in MSCs lacking this subunit. nih.govoup.com While other downstream targets like the p70 ribosomal S6 protein kinase/eukaryotic elongation factor 2-dependent protein synthesis pathway and p21 were not found to be involved, this compound treatment led to an increase in p27 expression. nih.govoup.com Silencing p27 expression partially prevented the this compound-dependent inhibition of MSC proliferation. nih.govoup.com
This compound has been found to significantly inhibit adipocyte differentiation. jcu.cznih.govjcu.czmdpi.comresearchgate.netresearchgate.net Studies using 3T3-L1 cells, a common preadipocyte cell line, have shown that this compound suppresses differentiation by down-regulating adipogenesis-related transcription factors and adipogenic markers. nih.gov This inhibitory effect primarily occurs during the early phase of differentiation by inhibiting mitotic clonal expansion (MCE), a process essential for adipogenesis. nih.gov
This compound has also been shown to decrease the viability of differentiating and mature 3T3-L1 adipocytes. nih.gov The compound's ability to inhibit adipogenesis has been observed in a dose-dependent manner in mouse bone marrow-derived mesenchymal stem cells (mBMSCs), as quantified by reduced lipid accumulation via Oil red O staining. jcu.czresearchgate.net qPCR analysis consistently showed the inhibitory effect of this compound on the mRNA expression of both early (Pparγ2 and C/ebpα) and late (aP2 and Lpl) adipocyte-specific markers in mBMSCs. jcu.czresearchgate.net Conversely, inhibition of AMPK by Compound C or Ampkα1 siRNA significantly stimulated adipogenesis. jcu.czresearchgate.net
Research indicates that this compound-mediated AMPK activation leads to increased phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and usage, contributing to the inhibition of adipogenesis. nih.gov
Activation of AMPK by this compound has been shown to impede the reprogramming of mouse fibroblasts into induced pluripotent stem cells (iPSCs). stemcell.comstemcell.comtocris.comrndsystems.comnih.gov This suggests that AMPK activation establishes a metabolic barrier that hinders the process of somatic cell reprogramming. nih.gov Treatment with this compound before the generation of iPSC colonies was sufficient to drastically decrease iPSC formation, indicating that AMPK activation impedes early stem cell genetic reprogramming. nih.gov
Monitoring the transcriptional activation status of key reprogramming factors revealed that AMPK activation notably prevented the transcriptional activation of Oct4, a master regulator of the pluripotent state. nih.gov AMPK activation appears to impose a metabolic state that moves away from the pro-immortalizing glycolysis required for inducing stemness and pluripotency. nih.gov
Suppression of Adipocyte Differentiation
Autophagy Modulation by this compound
This compound has been reported to activate autophagy. tocris.comrndsystems.com Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, crucial for maintaining cellular homeostasis.
This compound-induced AMPK activation has been linked to the induction of autophagy in various cell types. mdpi.combmj.comfrontiersin.org Studies have shown that activation of AMPK by this compound leads to an increased expression of autophagosomal markers such as LC3 and p62, suggesting an efficient induction of autophagy. bmj.comfrontiersin.org This autophagy induction has been associated with beneficial effects, such as the clearance of mutant huntingtin protein in models of Huntington's disease. bmj.com
In the context of inflammation induced by lipopolysaccharide (LPS), where endogenous AMPK is dephosphorylated and autophagy is suppressed, reactivation of AMPK with this compound restored the suppressed autophagy. frontiersin.org This restoration of autophagy by this compound was associated with the suppression of LPS-induced activation of mTOR, a key negative regulator of autophagy. frontiersin.org Inhibition of mTOR abolished the beneficial effects of this compound and its suppressive effects on ULK1 phosphorylation, indicating that AMPK stimulates autophagy via inhibition of mTOR and modulation of ULK1. frontiersin.org
However, some research suggests a more complex role for AMPK in autophagy, indicating that while necessary for optimal autophagy, AMPK activation might suppress certain aspects of autophagy initiation under specific conditions, potentially by negatively regulating ULK1 signaling. nih.gov Despite this potential suppression of initiation, AMPK appears to protect essential autophagy components from degradation during energy deficiency, thus preserving the cellular capacity for autophagy when stress subsides. nih.gov
Data Table: Summary of this compound Effects on Cellular Processes
| Cellular Process | Effect of this compound-Mediated AMPK Activation | Key Mechanism(s) Involved | Relevant Citations |
| Cellular ATP Preservation | Inhibited ATP depletion, Increased ATP | Enhanced mitochondrial ATP production, Reduced ATP consumption | mdpi.com, researchgate.net, plos.org |
| Mesenchymal Stem Cell Proliferation | Inhibition | Increased p27 expression | mdpi.com, nih.gov, stemcell.com, tocris.com, oup.com, jcu.cz, rndsystems.com |
| Adipocyte Differentiation | Suppression | Down-regulation of adipogenic factors, Inhibition of MCE, ACC phosphorylation | nih.gov, jcu.cz, jcu.cz, mdpi.com, researchgate.net, researchgate.net |
| Reprogramming to iPSCs | Impeded | Prevention of Oct4 transcriptional activation, Metabolic barrier | stemcell.com, stemcell.com, tocris.com, nih.gov, rndsystems.com |
| Autophagy Induction | Activation/Induction | Increased autophagosomal markers (LC3, p62), mTOR inhibition, ULK1 modulation | tocris.com, rndsystems.com, bmj.com, frontiersin.org |
mTOR-Independent Autophagy Regulation
AMPK activation is known to induce autophagy, a critical cellular process for the degradation and recycling of damaged organelles and protein aggregates. This compound has been shown to induce autophagy in an mTOR-independent manner. guidetopharmacology.orgnih.gov This is significant because inhibiting mTOR, a common method for inducing autophagy, can have broader, potentially detrimental effects on other essential cellular pathways. guidetopharmacology.orgnih.gov Studies using this compound have demonstrated increased expression of autophagosomal markers such as LC3 and p62/SQSTM, indicating efficient autophagy induction. nih.govresearchgate.net This mTOR-independent activation of autophagy by this compound suggests a potential therapeutic strategy for conditions where enhanced clearance of cellular debris is beneficial, such as in neurodegenerative diseases. guidetopharmacology.orgnih.gov
Mitochondrial Dynamics and Bioenergetic Effects
AMPK plays a crucial role in maintaining mitochondrial function and integrity. biorxiv.orgnih.govnih.gov Activation of AMPK by this compound has been shown to impact mitochondrial dynamics and cellular bioenergetics. researchgate.net
Mitochondrial Membrane Potential Regulation
Mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health and function. This compound treatment has been observed to increase mitochondrial membrane potential. biorxiv.org In cell models with mitochondrial dysfunction characterized by mitochondrial DNA (mtDNA) depletion, this compound was sufficient to restore the mitochondrial membrane potential. nih.govbiorxiv.orgresearchgate.net This effect was time-dependent, with more pronounced increases observed in cells with lower starting MMP. biorxiv.org The stimulatory effect of this compound on MMP is dependent on the presence of AMPK. biorxiv.orgbiorxiv.org
Impact on Mitochondrial DNA Copy Number and Respiratory Chain Protein Levels
This compound-mediated AMPK activation has been shown to improve mtDNA copy number and respiratory chain protein levels, particularly in cells with mtDNA depletion. biorxiv.orgnih.govresearchgate.net A study demonstrated that a 72-hour treatment with this compound caused a statistically significant increase in mtDNA copy number in cells with induced mtDNA depletion, increasing levels from 11% to 20% of those in uninduced cells. biorxiv.orgbiorxiv.orgnih.gov Interestingly, this compound treatment did not alter mtDNA levels in control cells without depletion. biorxiv.orgbiorxiv.orgnih.gov Analysis of respiratory chain protein levels in depleted cells revealed a positive effect on subunits of complexes I, III, and IV, while complexes II and V, which were only mildly depleted, showed no alteration. biorxiv.orgbiorxiv.orgnih.gov This suggests a differential effect of this compound depending on the cellular context and the initial state of mitochondrial function. biorxiv.orgnih.gov
Here is a summary of the impact of this compound on mtDNA copy number:
| Cell Type | Treatment Duration | This compound Concentration | Effect on mtDNA Copy Number | Citation |
| Induced PolɣD1135A cells (mtDNA depleted) | 72 hours | 100 µM | Increased (11% to 20% of uninduced) | biorxiv.orgbiorxiv.orgnih.gov |
| Uninduced cells | 72 hours | 100 µM | No alteration | biorxiv.orgbiorxiv.orgnih.gov |
Mitochondrial Biogenesis Processes
AMPK is a central regulator of mitochondrial biogenesis, the process by which new mitochondria are formed. nih.govmdpi.com This process is crucial for increasing respiratory capacity in response to low cellular energy states. biorxiv.org AMPK promotes mitochondrial biogenesis in various tissues. nih.govmdpi.com While the AMP-mimetic AMPK activator AICAR has been shown to improve muscle function in models of mitochondrial myopathy, the impact of more specific agonists like this compound on mitochondrial function and mtDNA levels has been less extensively determined. biorxiv.org However, studies indicate that this compound can contribute to increased mitochondrial mass and mtDNA copy number in certain cell types. biorxiv.orgbiorxiv.org The activation of the AMPK-PGC-1α axis is a key pathway involved in increasing mitochondrial biogenesis. biorxiv.orgmdpi.com AMPK can phosphorylate PGC-1α, a master regulator of mitochondrial biogenesis, and also regulate it through indirect mechanisms involving other kinases and signaling pathways. mdpi.com
Cellular Stress Response Pathways
AMPK plays a vital role in cellular responses to various forms of stress, acting as a key energy sensor. spandidos-publications.comtocris.com this compound, by activating AMPK, influences these stress response pathways.
Response to Hypoxia and Ischemia
Hypoxia and ischemia are conditions that lead to a decrease in cellular ATP levels and activation of AMPK. spandidos-publications.comtocris.commdpi.com this compound-mediated AMPK activation has demonstrated protective effects in the context of hypoxia and ischemia. physiology.orgnih.gov In cardiomyocytes, while this compound alone did not significantly stimulate glucose uptake, it potentiated the effect of other AMPK activators, including hypoxia, leading to more profound AMPK phosphorylation and glucose uptake stimulation. physiology.orgnih.gov This synergistic effect under ischemia-mimetic conditions protected cardiomyocytes against reactive oxygen species (ROS) production and cell death. physiology.orgnih.gov The potentiation effect of this compound in this context appears to involve the AMPK catalytic α2-subunit, which is particularly important for regulating cardiac metabolism under ischemia. physiology.org
A 769662 in Complex Cellular Signaling Networks
Downstream Phosphorylation Events Triggered by A-769662-Activated AMPK
Activation of AMPK by this compound results in the phosphorylation of several downstream targets, consistent with AMPK's role as a key regulator of cellular energy homeostasis physiology.orgnih.gov. This phosphorylation cascade mediates the metabolic and cellular effects observed upon this compound treatment.
Acetyl-CoA Carboxylase (ACC) Phosphorylation as a Key Readout
Phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79 is a well-established and crucial downstream event following AMPK activation cellsignal.comnih.govnih.gov. This compound treatment consistently stimulates the phosphorylation of ACC in various cell types, including mouse embryo fibroblasts (MEFs), primary mouse hepatocytes, mouse bone marrow-derived macrophages (BMDMs), and cardiac muscle nih.govmrc.ac.ukresearchgate.netfrontiersin.orgbmj.commdpi.comoncoscience.us.
Studies have shown that the increase in ACC phosphorylation by this compound is completely dependent on the expression of the catalytic subunits of AMPK (AMPK-α1 and AMPK-α2), highlighting ACC phosphorylation as a reliable indicator of AMPK activity in response to this compound nih.govmrc.ac.uk. While this compound may not always cause a large increase in AMPK phosphorylation at Thr172, its effects on ACC phosphorylation are generally more pronounced nih.gov. This indicates that this compound effectively activates AMPK, leading to the phosphorylation and, consequently, inactivation of ACC, a key enzyme in fatty acid synthesis tocris.comcellsignal.com.
Data from studies in mouse models of inflammatory arthritis showed that phosphorylation of AMPKα and ACC in arthritic joint tissues, which decreased during peak inflammation, was increased in mice treated with this compound plos.org. In cultured primary BMDMs, this compound enhanced phosphorylation of AMPKα Thr172 and its substrate ACC at various doses plos.orgresearchgate.net.
Interaction with Inflammatory Signaling Cascades
AMPK activation by this compound has been shown to exert significant anti-inflammatory and immunosuppressive effects by interacting with various inflammatory signaling cascades nih.govresearchgate.netnih.gov.
Modulation of NF-κB Pathway Components
This compound has been demonstrated to modulate components of the NF-κB pathway, a key regulator of inflammatory responses nih.goveinj.org. Specifically, this compound treatment has been shown to inhibit the phosphorylation of p65 NF-κB (Ser536) in BMDMs stimulated with lipopolysaccharide (LPS) or other Toll-like receptor (TLR) agonists plos.orgnih.govbmj.comresearchgate.netacrabstracts.org. This inhibition of p65 NF-κB phosphorylation suggests that this compound can suppress NF-κB activation, thereby reducing the expression of pro-inflammatory mediators regulated by this pathway plos.orgnih.govspandidos-publications.com.
Studies investigating urate crystal-induced inflammation in macrophages also showed that this compound inhibited MSU crystal-induced phosphorylation of NF-κB p65 subunit (Ser536) bmj.com. This inhibition was associated with a decrease in the mRNA expression of IL-1β and NLRP3, transcriptional events known to be NF-κB-mediated bmj.com.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., Erk1/2, p38)
While this compound inhibited LPS-induced phosphorylation of Erk1/2 and p38 MAPK in BMDMs, studies in mouse bone marrow-derived mesenchymal stem cells (mBMSCs) showed that this compound did not have a significant effect on the phosphorylation of ERK or p38 during osteogenesis researchgate.net. This suggests potential cell-type specificity in the regulation of MAPK pathways by this compound.
Impact on Cytokine Expression (e.g., Interleukin-6)
A significant impact of this compound-mediated AMPK activation is the modulation of cytokine expression, particularly pro-inflammatory cytokines like Interleukin-6 (IL-6) plos.orgnih.govnih.govresearchgate.netnih.gov. Studies in mouse models of inflammatory arthritis demonstrated that this compound treatment significantly decreased IL-6 expression in serum and arthritic joints plos.orgnih.govnih.govacrabstracts.org.
In cultured BMDMs, this compound reduced IL-6 expression and secretion in response to stimulation with TLR agonists plos.orgnih.govresearchgate.net. This suppression of IL-6 expression by this compound occurs at both the mRNA and protein levels plos.orgnih.gov. The ability of this compound to attenuate IL-6 expression suggests its potential as a therapeutic strategy for IL-6-dependent inflammatory conditions nih.govnih.gov.
While this compound inhibited IL-6 expression, studies have shown that other cytokines like TNF and chemokines such as CXCL1 were not affected by this compound treatment in BMDMs stimulated with TLR agonists nih.gov. This indicates a degree of selectivity in this compound's impact on inflammatory mediators.
Regulation of Protein Synthesis and Elongation Factors
AMPK is known to regulate protein synthesis, an energy-intensive process. Activation of AMPK by this compound has been shown to influence protein synthesis by affecting elongation factors spandidos-publications.comnih.gov. Specifically, this compound activates eukaryotic elongation factor 2 kinase (eEF2K), which in turn phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2) spandidos-publications.comnih.gov. Phosphorylation of eEF2 inhibits peptide translocation during the elongation phase of protein synthesis, thereby reducing the rate of protein synthesis and conserving cellular energy nih.gov.
Studies in mouse hearts demonstrated that pre-treatment with this compound increased the phosphorylation and inactivation of eEF2, contributing to the preservation of energy charge during ischemia nih.gov. This suggests that this compound-mediated regulation of protein synthesis through the eEF2K/eEF2 pathway is a mechanism by which it influences cellular energy metabolism.
However, some research suggests that the effect of AMPK activators, including this compound, on eEF2 phosphorylation might, to some extent, be independent of AMPK, potentially involving an increase in intracellular calcium researchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 54708532 |
| Acetyl-CoA Carboxylase | 390031 |
| Interleukin-6 | 54606515 |
| NF-κB (p65 subunit) | 399564 |
| Erk1/2 (MAPK3/MAPK1) | 56676017/56676018 |
| p38 MAPK (MAPK14) | 56676021 |
| Eukaryotic Elongation Factor 2 (eEF2) | 146431578 |
| Eukaryotic Elongation Factor 2 Kinase (eEF2K) | 114796 |
| AMP-activated protein kinase (AMPK) | 58481991 |
Data Table Example (based on search results):
While specific quantitative data suitable for a comprehensive interactive table across all sections is not consistently provided in a structured format within the search snippets, the following table illustrates how data on the effect of this compound on key phosphorylation targets could be presented if detailed numerical results were consistently available.
| Target Protein | Cell Type / Model | Stimulus (if any) | Effect of this compound on Phosphorylation | Supporting Source(s) |
| AMPKα (Thr172) | Primary BMDMs | None / LPS | Enhanced phosphorylation | plos.orgresearchgate.net |
| ACC (Ser79) | MEFs, Hepatocytes | None | Stimulates phosphorylation | nih.govmrc.ac.uk |
| ACC | Arthritic Joint Tissues | Arthritis Model | Increased phosphorylation | plos.org |
| ACC | Primary BMDMs | None / LPS | Enhanced phosphorylation | plos.orgresearchgate.net |
| p65 NF-κB (Ser536) | BMDMs | LPS / TLR agonists | Inhibited phosphorylation | plos.orgnih.govbmj.comresearchgate.netacrabstracts.org |
| Erk1/2 MAPK | BMDMs | LPS / TLR agonists | Inhibited phosphorylation | plos.orgnih.govresearchgate.net |
| p38 MAPK | BMDMs | LPS / TLR agonists | Inhibited phosphorylation | plos.orgnih.govresearchgate.net |
| eEF2 | Mouse Hearts | Ischemia | Increased phosphorylation | nih.gov |
Note: The values or extent of phosphorylation change are not consistently available in the provided snippets to populate a quantitative data table. The "Effect" column summarizes the reported qualitative outcome.
Eukaryotic Elongation Factor Kinase (eEF2K) Activation
This compound has been shown to activate eukaryotic elongation factor kinase (eEF2K), a key regulator of protein synthesis. Activation of AMPK by this compound is followed by the activation of eEF2K, leading to the inhibition of energy-consuming protein synthesis, which can promote ATP preservation, particularly during conditions like ischemia. spandidos-publications.com Studies using this compound have demonstrated an increase in the phosphorylation of both acetyl-CoA carboxylase (ACC), a well-established AMPK substrate, and eEF2. researchgate.netjneurosci.org This effect on eEF2 phosphorylation is consistent with this compound being an allosteric modulator of AMPK. jneurosci.org While AMPK activation is generally associated with eEF2K activation and subsequent eEF2 phosphorylation, some research suggests that the effect of this compound on eEF2 phosphorylation might, to some extent, be independent of AMPK, as observed in cells lacking both AMPK catalytic subunits in the presence of extracellular calcium. researchgate.net
Crosstalk with Other Key Metabolic Sensors
Cellular signaling networks involve intricate crosstalk between various metabolic sensors. This compound's influence extends to pathways interconnected with AMPK.
Relationship with mTORC1 Signaling Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway is a central regulator of cell growth and metabolism, often acting in opposition to AMPK. Activation of AMPK is known to inhibit the mTORC1 signaling pathway. stemcell.comnih.gov this compound, as an AMPK activator, has been observed to downregulate phospho-mTOR and phospho-p70S6K, downstream targets of mTORC1. oncoscience.us This inhibitory effect on mTORC1 aligns with the known role of AMPK in responding to energy stress by suppressing anabolic processes. nih.govfrontiersin.org However, the extent of mTOR inhibition by this compound has been described as at best partial or marginal in some contexts, such as certain cancer cell lines. pnas.org Furthermore, some studies indicate that this compound can increase mTORC2 signaling without reducing mTORC1 signaling, suggesting a more complex relationship between this compound, AMPK, and mTOR complexes than previously understood. nih.gov
AMPK-Independent Modulations by this compound (Considerations for Research Tool Application)
While this compound is widely used as a pharmacological tool to activate AMPK, several studies have highlighted its ability to exert effects independently of AMPK. These off-target effects are crucial considerations when utilizing this compound as a specific probe for AMPK function in research. researchgate.netphysiology.orgsemanticscholar.org
Inhibition of Na+/K+-ATPase
A notable AMPK-independent effect of this compound is the inhibition of Na+/K+-ATPase. stemcell.comresearchgate.netphysiology.orgsemanticscholar.orgnih.gov In differentiated rat L6 myotubes, this compound treatment led to decreased Na+/K+-ATPase α1-subunit abundance at the plasma membrane and reduced ouabain-sensitive 86Rb+ uptake, in parallel with increased AMPK and ACC phosphorylation. researchgate.netphysiology.org Importantly, the inhibitory effect of this compound on Na+/K+-ATPase was observed even in muscle cells lacking AMPK α1- and α2-catalytic subunits, indicating a direct inhibition of the pump. researchgate.netphysiology.org In vitro studies using purified Na+/K+-ATPase from rat and human kidney cells determined IC50 values for this compound in the micromolar range. researchgate.netphysiology.org This direct inhibition of Na+/K+-ATPase by this compound raises questions about its specificity as a sole AMPK activator in metabolic studies. researchgate.netphysiology.org
Influence on PI3-Kinase Pathway (e.g., Glucose Uptake in Skeletal Muscle)
Research has indicated that this compound can influence the phosphoinositide 3-kinase (PI3-kinase) pathway, particularly in the context of glucose uptake in skeletal muscle. While this compound activates β1-containing AMPK complexes in skeletal muscle, it has been shown to induce glucose uptake through a PI3-kinase-dependent pathway. nih.govresearchgate.net Studies in mouse skeletal muscle demonstrated that high concentrations of this compound increased glucose uptake via a PI3K-dependent mechanism. portlandpress.com This effect was sensitive to the PI3K inhibitor wortmannin. nih.govportlandpress.com This suggests that the glucose uptake stimulated by this compound in skeletal muscle may not be solely mediated by AMPK activation but also involves the PI3-kinase pathway. nih.gov There is a proposed hypothetical mechanism suggesting that AMPK activation by this compound might activate PI3K by relieving a negative feedback loop mediated by mTORC1. physiology.org
Modulation of Intracellular Calcium and ATP Release
This compound has been reported to modulate intracellular calcium levels and ATP release, particularly in astrocytes. This compound increased intracellular calcium in human astrocytoma cells and primary mouse astrocytes. researchgate.netdoi.orgnih.gov This increase in intracellular calcium appears to lead to ATP release. researchgate.netdoi.orgnih.gov Notably, this compound-induced increases in extracellular ATP levels were preserved in AMPK α1/α2 null cells, suggesting that this effect is independent of AMPK. researchgate.netdoi.orgnih.gov Chelation of intracellular calcium reduced the this compound-induced increase in extracellular ATP. researchgate.netdoi.orgnih.gov Furthermore, this compound has been shown to cause arterial relaxation by reducing cytosolic free calcium, independently of an increase in AMPK phosphorylation. nih.govfrontiersin.org This suggests a broader role for this compound in calcium signaling.
Inhibition of Non-Proteolytic Components of the 26S Proteasome
Studies have indicated that this compound can inhibit the function of the 26S proteasome. This inhibition is reported to occur via an AMPK-independent mechanism and specifically affects the non-proteolytic components of the proteasome nih.govecsci.co.krclinisciences.com. The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, a crucial process in cellular homeostasis and signaling. The inhibition of its non-proteolytic components by this compound suggests an interference with regulatory or structural aspects of the proteasome, distinct from its core proteolytic activity.
Effects on Cytochrome P450 Enzymes
This compound has been shown to influence the expression of certain cytochrome P450 (CYP) enzymes. Specifically, it has been reported to induce the expression of CYP4F2 mRNA in human hepatoma cells (HepG2) nih.govresearchgate.net. This effect appears to be mediated through an AMPK-dependent pathway nih.govresearchgate.net. CYP enzymes are a superfamily of monooxygenases that play a critical role in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids, steroids, and drugs. The induction of CYP4F2 by this compound suggests a potential impact on lipid metabolism and the processing of certain substrates.
Table: Effect of this compound on CYP4F2 mRNA Expression
| Cell Line | Treatment (this compound) | Effect on CYP4F2 mRNA Expression | Reference |
| HepG2 cells | Treatment with this compound | Elevated expression nih.govresearchgate.net | nih.govresearchgate.net |
This induction of CYP4F2 expression by this compound highlights its involvement in metabolic pathways beyond direct energy sensing via AMPK.
Preclinical Investigations and Research Applications of A 769662
In Vitro Model Systems Utilizing A-769662
This compound has been extensively employed in various in vitro model systems to elucidate the cellular mechanisms mediated by AMPK activation. These models range from immortalized cell lines to primary cell cultures and tissue explants, providing insights into the compound's effects across different cell types and tissues.
Mammalian Cell Line Studies
Studies utilizing mammalian cell lines have been instrumental in understanding the fundamental cellular effects of this compound, particularly its dependence on AMPK.
Mouse Embryo Fibroblasts (MEFs): Research in MEFs has demonstrated that the increased phosphorylation of acetyl-CoA carboxylase (ACC), a key downstream target of AMPK, induced by this compound is entirely dependent on the expression of the two catalytic subunits of AMPK ( and ). nih.govresearchgate.net This confirms that this compound's effects on ACC phosphorylation in these cells are mediated through AMPK. This compound has also been shown to impede the reprogramming of mouse embryonic fibroblasts to induced pluripotent stem cells (iPSCs). tocris.comrndsystems.comstemcell.com
HeLa Cells: In HeLa cells, which lack the upstream kinase LKB1 but express CaMKK, this compound still induces phosphorylation of AMPK and ACC. nih.govresearchgate.net This indicates that the effects of this compound in intact cells are independent of the specific upstream kinase involved in AMPK activation. This compound did not show an effect on insulin-stimulated Akt phosphorylation in HeLa cells, in contrast to its effect in human endothelial cells. researchgate.net
PC-3 Cells: While not explicitly detailed in the provided snippets, PC-3 cells (a prostate cancer cell line) are commonly used in cancer research where AMPK's role in metabolism and growth is investigated. Studies in such cell lines often explore the anti-proliferative effects of AMPK activators.
HEK293 Cells: Studies in Human Embryonic Kidney (HEK293) cells have shown that this compound activates endogenous AMPK. medchemexpress.com this compound also caused hyperpolarizing shifts in the current-voltage relationship for channel activation and inactivation in HEK293 cells expressing the voltage-gated potassium channel Kv2.1. pnas.org This effect was linked to the phosphorylation of specific serine residues on Kv2.1 and suggests a potential role for AMPK activation in regulating neuronal excitability. pnas.org A recent study reported an increase in both mitochondrial mass and mtDNA copy number in HEK293 cells treated with a compound related to this compound. biorxiv.org
Primary Cell Culture Models
Primary cell cultures offer a more physiologically relevant context to study the effects of this compound.
Primary Mouse Hepatocytes: Similar to MEFs, studies in primary mouse hepatocytes have shown that this compound-induced ACC phosphorylation is completely dependent on the expression of the AMPK catalytic subunits. nih.govresearchgate.net A-7696992 inhibited fatty acid synthesis in primary rat and mouse hepatocytes with IC50 values of 3.2 M and 3.6 M, respectively. selleckchem.comncats.io
Bone Marrow Derived Macrophages (BMDMs): this compound has been studied in BMDMs to investigate its anti-inflammatory properties. It reduced IL-6 expression and secretion and inhibited the phosphorylation of key signaling molecules like p65 NF-B, ERK, and p38 MAPKs in response to TLR4 agonist LPS. nih.govplos.org this compound also inhibited MSU crystal-induced inflammatory responses, including IL-1 and CXCL1 release, and promoted anti-inflammatory M2 macrophage polarization in vitro. bmj.com Activation of AMPK by this compound in BMDMs decreased the synthesis of fatty acids and sterols in wild-type cells but not in AMPK -deficient macrophages, highlighting the dependence on the subunit for these effects. nih.gov
Adult Rat Cardiomyocytes: Incubation of adult rat cardiomyocytes with this compound induced rapid and robust AMPK phosphorylation on Thr172 and increased phosphorylation of ACC. physiology.org While this compound alone was ineffective in stimulating glucose uptake, it potentiated the effect of AMP-dependent AMPK activators on glucose uptake and glycolytic flux. physiology.org this compound also prevented phenylephrine-induced hypertrophy associated with reduced O-GlcNAc in neonatal cardiomyocytes and decreased hypoxia-induced apoptosis and ischemia/reperfusion injury in adult rat cardiomyocytes. researchgate.netportlandpress.comresearchgate.net
Astrocytes: Research has explored the effects of this compound on astrocytes, which play crucial roles in supporting neuronal function and the blood-brain barrier. Studies suggest this compound can increase intracellular calcium and ATP release from astrocytes, potentially through AMPK-independent mechanisms. researchgate.net
Chondrocytes: Chondrocytes are the cells responsible for cartilage formation. While not explicitly detailed in the provided snippets, research on AMPK activation in chondrocytes often focuses on its potential role in osteoarthritis and cartilage maintenance.
Osteoblasts: this compound has been shown to protect human and mouse osteoblast cells from hydrogen peroxide-induced viability loss and apoptosis. mdpi.com This protective effect was associated with the inhibition of reactive oxygen species accumulation and ATP depletion, and the enhancement of pro-survival autophagy. mdpi.com this compound also promoted the differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) into osteoblasts while inhibiting their differentiation into adipocytes, suggesting a potential as an osteo-anabolic agent. jcu.cznih.gov Studies comparing this compound with other AMPK activators in osteoblastic cells have also been conducted. plos.org
Here is a summary of research findings in various cell culture models:
| Cell Type | Key Findings | Citations |
| Mouse Embryo Fibroblasts | ACC phosphorylation is AMPK-dependent; impedes reprogramming to iPSCs. tocris.comrndsystems.comnih.govresearchgate.netstemcell.com | tocris.comrndsystems.comnih.govresearchgate.netstemcell.com |
| HeLa Cells | AMPK/ACC phosphorylation is independent of LKB1; no effect on insulin-stimulated Akt phosphorylation. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| HEK293 Cells | Activates endogenous AMPK; causes hyperpolarizing shifts in Kv2.1 gating; increases mitochondrial mass and mtDNA. medchemexpress.compnas.orgbiorxiv.org | medchemexpress.compnas.orgbiorxiv.org |
| Primary Mouse Hepatocytes | ACC phosphorylation is AMPK-dependent; inhibits fatty acid synthesis. selleckchem.comncats.ionih.govresearchgate.net | selleckchem.comncats.ionih.govresearchgate.net |
| Bone Marrow Derived Macrophages | Reduces IL-6 expression; inhibits phosphorylation of NF-B and MAPKs; inhibits MSU crystal-induced inflammation; promotes M2 polarization; decreases fatty acid and sterol synthesis (β1-dependent). nih.govplos.orgbmj.comnih.gov | nih.govplos.orgbmj.comnih.gov |
| Adult Rat Cardiomyocytes | Induces AMPK/ACC phosphorylation; potentiates glucose uptake with other activators; prevents hypertrophy; decreases apoptosis and I/R injury. physiology.orgresearchgate.netportlandpress.comresearchgate.net | physiology.orgresearchgate.netportlandpress.comresearchgate.net |
| Astrocytes | Increases intracellular calcium and ATP release (potentially AMPK-independent). researchgate.net | researchgate.net |
| Osteoblasts | Protects against H2O2-induced apoptosis; inhibits ROS and ATP depletion; enhances autophagy; promotes osteoblast differentiation of BMSCs. mdpi.comjcu.cznih.govplos.org | mdpi.comjcu.cznih.govplos.org |
Tissue Explant and Isolated Organ Studies
Tissue explant and isolated organ studies allow for the investigation of this compound's effects in a more complex tissue environment while still maintaining controlled experimental conditions.
Skeletal Muscle: Studies using isolated mouse skeletal muscle have shown that phosphorylation of AMPK and ACC in response to this compound is abolished in muscle lacking LKB1, a major upstream kinase for AMPK in this tissue. researchgate.net However, this compound has been reported to be ineffective in stimulating glucose uptake in skeletal muscle despite activating AMPK. physiology.org
Arterial Tissues: While not specifically detailed in the provided snippets regarding explants, research indicates that this compound can cause arterial relaxation, potentially through mechanisms independent of increased AMPK phosphorylation. rndsystems.com
Liver Slices: Although not explicitly "liver slices," studies in perfused rat hearts have demonstrated that this compound can potentiate the effect of oligomycin (B223565) on AMPK and ACC phosphorylation in intact cardiac tissue. physiology.org Research in primary hepatocytes (a form of isolated liver cells) has also been discussed in Section 5.1.2. selleckchem.comncats.ionih.govresearchgate.net
In Vivo Animal Model Studies with this compound
This compound has been tested in various animal models to evaluate its effects in a whole-organism context, particularly in models of metabolic dysregulation and inflammatory diseases.
Models of Metabolic Dysregulation
Given AMPK's central role in energy metabolism, this compound has been extensively studied in animal models of metabolic disorders.
Obesity and Insulin (B600854) Resistance Models (e.g., ob/ob mice, fa/fa rats, high-fat fed rats/mice): Administration of this compound in ob/ob mice has been shown to decrease plasma glucose and triglyceride levels, reduce hepatic triglyceride accumulation, and decrease the expression of key enzymes involved in gluconeogenesis (PEPCK, G6Phase) and fatty acid synthesis (FAS). selleckchem.comncats.iomdpi.com It also reduced body weight gain in these models. selleckchem.comncats.iomdpi.com Chronic AMPK activation by this compound in high-fat diet-fed obese mice protected against obesity and related metabolic dysfunction, alleviating glucose intolerance and reducing body weight gain and white adipose tissue expansion. nih.gov Short-term treatment of normal Sprague Dawley rats with this compound decreased liver malonyl CoA levels and the respiratory exchange ratio, indicating increased whole-body fatty acid oxidation. selleckchem.comncats.io
Diabetes Models: In diabetic ob/ob mice, this compound treatment lowered plasma glucose levels. selleckchem.comncats.iomdpi.com In isolated perfused hearts from diabetic Goto-Kakizaki (GK) rats, this compound reduced myocardial infarct size following ischemia-reperfusion, accompanied by increased AMPK and GSK-3 phosphorylation and inhibition of mitochondrial permeability transition pore opening. physiology.org
Here is a summary of research findings in animal models of metabolic dysregulation:
| Animal Model | Key Findings | Citations |
| ob/ob mice | Decreased plasma glucose and triglycerides; reduced hepatic triglycerides; decreased expression of PEPCK, G6Phase, and FAS; reduced body weight gain. selleckchem.comncats.iomdpi.com | selleckchem.comncats.iomdpi.com |
| High-fat fed obese mice | Protected against obesity and metabolic dysfunction; alleviated glucose intolerance; reduced body weight gain and WAT expansion. nih.gov | nih.gov |
| Normal Sprague Dawley rats | Decreased liver malonyl CoA; increased whole-body fatty acid oxidation. selleckchem.comncats.io | selleckchem.comncats.io |
| Diabetic Goto-Kakizaki (GK) rats (isolated hearts) | Reduced myocardial infarct size after ischemia-reperfusion; increased AMPK/GSK-3 phosphorylation; inhibited mitochondrial permeability transition pore opening. physiology.org | physiology.org |
Inflammatory and Autoimmune Disease Models
This compound has also been investigated for its potential anti-inflammatory and immunosuppressive effects in animal models.
Inflammatory Arthritis Models (e.g., antigen-induced arthritis, passive K/BxN serum-induced arthritis): Studies in mouse models of inflammatory arthritis have shown that AMPK activation by this compound reduced inflammatory infiltration and joint damage. nih.govplos.orgacrabstracts.orgresearchgate.netnih.gov this compound treatment significantly decreased IL-6 expression in serum and arthritic joints. nih.govplos.orgacrabstracts.orgresearchgate.netnih.gov
LPS-induced Inflammation Models: In rats with LPS-induced acute heart and lung inflammation, this compound attenuated the inflammatory responses, indicated by reduced myeloperoxidase activity and inhibition of tissue damage. spandidos-publications.com This was associated with reduced TNF- serum levels and peripheral neutrophils. spandidos-publications.com this compound enhanced AMPK phosphorylation and downregulated MyD88 expression in heart tissue in this model. spandidos-publications.com In mice with LPS-induced lethal inflammation, this compound suppressed the elevation of IL-6, alleviated histological abnormalities in the lung, and improved survival. frontiersin.org Reactivation of AMPK by this compound reversed the LPS-induced decline of LC3II and elevation of p62, suggesting an effect on autophagy. frontiersin.org
Here is a summary of research findings in animal models of inflammatory and autoimmune diseases:
| Animal Model | Key Findings | Citations |
| Mouse inflammatory arthritis (AIA, K/BxN) | Reduced inflammatory infiltration and joint damage; decreased IL-6 expression in serum and joints. nih.govplos.orgacrabstracts.orgresearchgate.netnih.gov | nih.govplos.orgacrabstracts.orgresearchgate.netnih.gov |
| Rat LPS-induced acute heart and lung inflammation | Attenuated inflammatory responses; reduced myeloperoxidase activity and tissue damage; decreased TNF- and neutrophils; enhanced cardiac AMPK phosphorylation; downregulated cardiac MyD88. spandidos-publications.com | spandidos-publications.com |
| Mouse LPS-induced lethal inflammation | Suppressed IL-6 elevation; alleviated lung histological abnormalities; improved survival; reversed LPS-induced autophagy markers. frontiersin.org | frontiersin.org |
Inflammatory Arthritis Models
Research has explored the effects of this compound in models of inflammatory arthritis, suggesting a potential therapeutic strategy for IL-6 dependent inflammatory arthritis. Studies in mouse models of antigen-induced arthritis (AIA) and passive K/BxN serum-induced arthritis demonstrated that AMPK activation by this compound reduced inflammatory infiltration and joint damage plos.orgmdpi.comnih.govnih.gov. A significant finding was the decrease in IL-6 expression in both serum and arthritic joints of this compound-treated mice plos.orgnih.govnih.govnih.gov. This effect was associated with the inhibition of phosphorylation of p65 NF-κB and MAPK phosphorylation in bone marrow-derived macrophages stimulated with TLR2 or TLR4 agonists plos.orgnih.govnih.gov. While this compound suppressed IL-6, its effect on TNF-α levels varied depending on the model nih.gov. In a rat model of LPS-induced inflammation, TNF-α was reduced, but in mouse inflammatory arthritis models, TNF-α was not significantly affected nih.gov.
Data from inflammatory arthritis models:
| Model | Effect of this compound | Key Findings |
| Antigen-induced arthritis (mice) | Reduced inflammatory infiltration and joint damage. plos.orgnih.gov | Decreased IL-6 expression in serum and joints. plos.orgnih.gov |
| Passive K/BxN serum-induced arthritis (mice) | Reduced inflammatory infiltration and joint damage. plos.orgnih.gov | Decreased IL-6 expression in serum and joints. plos.orgnih.gov |
| LPS-induced inflammation (rat) | Reduced TNF-α in serum. nih.gov | Associated with suppression of TLR activity in heart tissue. spandidos-publications.com |
Acute Heart and Lung Inflammation Models
This compound has shown anti-inflammatory properties in models of acute heart and lung inflammation. In a rat model of LPS-induced endotoxemia, this compound attenuated acute inflammation in heart and lung tissue. This was evidenced by a significant reduction in myeloperoxidase activity and inhibition of tissue damage spandidos-publications.comnih.gov. The treatment also led to a significant reduction in serum levels of tumor necrosis factor-α (TNF-α) and peripheral neutrophils spandidos-publications.comnih.gov. In heart tissue, this compound enhanced AMPK phosphorylation and downregulated the expression of MyD88, a TLR adaptor protein, suggesting an AMPK-dependent mechanism involving TLR suppression spandidos-publications.com. However, in lung tissue, the anti-inflammatory effect was observed despite no significant effect on MyD88 expression levels or AMPK phosphorylation, indicating potential AMPK-independent mechanisms in this tissue spandidos-publications.com.
Data from acute heart and lung inflammation models:
| Model | Effect of this compound | Key Findings |
| LPS-induced endotoxemia (rat heart) | Attenuated acute inflammation. spandidos-publications.comnih.gov | Reduced myeloperoxidase activity, inhibited tissue damage, enhanced AMPK phosphorylation, downregulated MyD88. spandidos-publications.comnih.gov |
| LPS-induced endotoxemia (rat lung) | Attenuated acute inflammation. spandidos-publications.comnih.gov | Reduced myeloperoxidase activity, inhibited tissue damage, reduced serum TNF-α and peripheral neutrophils. spandidos-publications.comnih.gov |
Models of Mitochondrial Dysfunction and Energy Imbalance
This compound has been investigated for its effects in models of mitochondrial dysfunction, particularly those involving mitochondrial DNA (mtDNA) depletion. In a cellular model characterized by progressive mtDNA depletion, this compound treatment alleviated the associated mitochondrial phenotypes and restored normal mitochondrial membrane potential biorxiv.orgreviewcommons.orgnih.govnih.gov. This beneficial impact was also observed in cells derived from patients with Polγ-associated mitochondrial myopathy nih.gov. Notably, in cells with severe mtDNA depletion, this compound was able to partially restore mtDNA levels, although it had no effect on mtDNA levels in control cells biorxiv.orgreviewcommons.orgnih.gov. The mechanisms underlying these effects may differ depending on the specific cellular model biorxiv.orgreviewcommons.org.
Data from models of mitochondrial dysfunction:
| Model | Effect of this compound | Key Findings |
| Cellular model of progressive mtDNA depletion | Alleviated mitochondrial phenotypes, restored mitochondrial membrane potential. biorxiv.orgreviewcommons.orgnih.gov | Partially restored mtDNA levels in severely depleted cells, no effect in control cells. biorxiv.orgreviewcommons.orgnih.gov |
| Patient-derived cells (Polγ-associated mitochondrial myopathy) | Elevated mitochondrial membrane potential. nih.gov | Effect appeared to be mtDNA-independent in this model. |
Neurobiological Models (e.g., Neurodegeneration, Diabetic Neuropathy)
Studies have explored the potential of this compound in neurobiological models, including neurodegeneration and diabetic neuropathy. AMPK activation by this compound has been linked to the induction of autophagy, a process that can ameliorate neurodegeneration in animal models guidetopharmacology.orgprobes-drugs.org. In experimental models of diabetic neuropathy, this compound treatment showed beneficial effects. In streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound improved behavioral parameters such as mechanical/thermal hyperalgesia and enhanced nerve conduction velocities (motor and sensory) and sciatic nerve blood flow nih.gov. In high-glucose exposed neuronal cells, this compound normalized mitochondrial superoxide (B77818) production, membrane depolarization, and increased neurite outgrowth nih.gov. Furthermore, this compound treatment abolished NF-κB-mediated neuroinflammation and stimulated mitochondrial biogenesis and autophagy induction via increased Thr-172 phosphorylation of AMPK and subsequent PGC-1α activation nih.gov.
Data from neurobiological models:
| Model | Effect of this compound | Key Findings |
| Animal models of neurodegeneration | Amelioration of neurodegeneration (linked to autophagy induction). guidetopharmacology.orgprobes-drugs.org | AMPK activation induces autophagy in an mTOR-independent manner. guidetopharmacology.orgprobes-drugs.org |
| Experimental diabetic neuropathy (rat) | Improved mechanical/thermal hyperalgesia, enhanced nerve conduction velocities and sciatic nerve blood flow. nih.gov | Normalized mitochondrial superoxide, membrane depolarization, increased neurite outgrowth in neuronal cells; abolished neuroinflammation. nih.gov |
Cardiovascular System Models (e.g., Arterial Relaxation, Cardiac Glucose Uptake)
This compound has been investigated for its effects on the cardiovascular system, particularly concerning arterial relaxation and cardiac glucose uptake. In isolated resistance arteries from hamsters and mice, this compound induced pronounced endothelium-independent dilation, which was associated with a decrease in intracellular free calcium in vascular smooth muscle cells ahajournals.org. This relaxation involved the activation of BKCa channels and sarcoplasmic/endoplasmic Ca2+-ATPase (SERCA), with SERCA activation, potentially involving AMPK-dependent phosphorylation of phospholamban, being the predominant mechanism ahajournals.org.
Regarding cardiac glucose uptake, studies show that while this compound activates AMPK and phosphorylates downstream targets like AS160, it does not stimulate basal or insulin-stimulated glucose uptake in cultured rat cardiomyocytes or perfused hearts when administered alone physiology.orgnih.govresearchgate.net. This might be attributed to this compound's selective activation of cardiac AMPK heterotrimeric complexes containing α2/β1-subunits, while other complexes might be necessary for glucose uptake stimulation physiology.orgnih.govresearchgate.net. However, this compound can potentiate the effect of other AMPK activators (like metformin (B114582), phenformin, oligomycin, or hypoxia) on cardiac glucose uptake and protect cardiomyocytes against ROS production and cell death under ischemia-mimetic conditions physiology.orgnih.govresearchgate.net.
Data from cardiovascular system models:
| Model | Effect of this compound | Key Findings |
| Isolated resistance arteries | Induced endothelium-independent dilation. ahajournals.org | Associated with decreased intracellular free calcium, activation of BKCa channels and SERCA; SERCA activation is predominant. ahajournals.org |
| Cultured cardiomyocytes/Perfused heart | Activated AMPK and downstream targets (e.g., AS160 phosphorylation) but did not stimulate basal glucose uptake alone. physiology.orgnih.govresearchgate.net | Potentiated glucose uptake when combined with other AMPK activators; protected against ROS and cell death under ischemia-mimetic conditions. physiology.orgnih.govresearchgate.net |
This compound as a Tool for Delineating AMPK-Dependent vs. AMPK-Independent Effects in Preclinical Settings
This compound is considered a valuable tool for distinguishing between AMPK-dependent and AMPK-independent effects in preclinical research due to its direct and relatively specific mechanism of activating AMPK by binding to the β1 subunit nih.govplos.org. Unlike some other AMPK activators such as AICAR or metformin, which can have off-target or AMPK-independent effects, this compound's effects on processes like cell proliferation and metabolism have been shown to be AMPK-dependent in certain contexts plos.orgnih.gov.
However, it is important to note that this compound can also exhibit AMPK-independent effects depending on the cellular context and concentration used dovepress.combiorxiv.orgmedchemexpress.com. For instance, it has been reported to inhibit glucose uptake in adipocytes, suppress insulin-induced nitric oxide synthesis and AKT phosphorylation in endothelial cells, and enhance intracellular calcium and ATP release from astrocytes, all in an AMPK-independent manner dovepress.commdpi.com. High concentrations of this compound have also been shown to inhibit human TASK3 potassium channels independently of AMPK activation biorxiv.org. Additionally, this compound has been reported to inhibit non-proteolytic components of the 26S proteasome through an AMPK-independent mechanism medchemexpress.com.
Despite these documented AMPK-independent effects, this compound remains a valuable tool when used judiciously, particularly when comparing its effects with those in AMPK-deficient cells or in conjunction with AMPK inhibitors to confirm the involvement of AMPK nih.govnih.gov. Its ability to directly activate AMPK via the β1 subunit provides a distinct mechanism compared to activators that primarily alter cellular energy status, making it useful for dissecting specific AMPK pathway functions nih.govplos.org.
Comparative Preclinical Efficacy and Specificity of this compound Against Other AMPK Activators in Research
Preclinical research has extensively investigated this compound's efficacy and specificity in comparison to other compounds known to activate AMP-activated protein kinase (AMPK). These comparisons are crucial for understanding the distinct mechanisms and potential research applications of this compound. Unlike indirect AMPK activators such as AICAR, metformin, and phenformin, which often act by altering cellular energy status (increasing AMP:ATP ratios), this compound is characterized as a direct and selective AMPK activator spandidos-publications.comnih.govmdpi.comnih.gov. It activates AMPK by binding to the β1 subunit at an allosteric site, distinct from nucleotide-binding sites mdpi.comnih.govnih.gov. Salicylate (B1505791), a metabolite of aspirin, has also been identified as a direct AMPK activator that binds to a site overlapping with that of this compound on the β1 subunit nih.govmdpi.comencyclopedia.pubdiabetesjournals.orgaacrjournals.org.
Studies have highlighted this compound's specificity for AMPK complexes containing the β1 subunit, with limited or no activation of β2-containing complexes nih.govmdpi.comencyclopedia.pub. This contrasts with some other activators or conditions (like oligomycin or hypoxia) that broadly impact various AMPK heterotrimers physiology.org. The β1 subunit is notably expressed in tissues such as the myocardium and liver, while the β2 subunit is prominent in skeletal muscle spandidos-publications.commdpi.com. This subunit preference of this compound may explain observed differences in its effects across various tissues compared to less selective activators spandidos-publications.commdpi.comphysiology.org.
Comparative studies have revealed varying degrees of AMPK-dependent and AMPK-independent effects among different activators. Research comparing this compound with metformin, phenformin, AICAR, 2-deoxyglucose (2DG), and salicylate on cellular processes often deregulated in tumor cells found that only this compound consistently exerted AMPK-dependent effects on mTORC1 suppression, proliferation, and mitochondrial function nih.govoncotarget.com. Other compounds like phenformin, AICAR, salicylate, and 2DG demonstrated AMPK-independent effects on cell proliferation and metabolism, and even increased caspase 3 activation and reduced cellular viability in an AMPK-independent manner nih.gov. This suggests that while these compounds activate AMPK, some of their observed cellular effects may be mediated through alternative pathways nih.govoncotarget.commdpi.com.
Data from preclinical studies illustrate these differences in efficacy and specificity:
| AMPK Activator | Mechanism of Action | Primary AMPK Subunit Preference | AMPK-Dependent Effects Observed (Examples) | AMPK-Independent Effects Observed (Examples) | Reference |
| This compound | Direct, Allosteric (β1 binding) | β1 | mTORC1 suppression, proliferation, mitochondrial function, anti-inflammatory effects, alleviation of mtDNA depletion phenotypes | Increased intracellular calcium and ATP release in astrocytes, inhibition of insulin-stimulated Akt phosphorylation in endothelial cells, voltage-gated sodium channel blockade | spandidos-publications.comnih.govnih.govnih.govmdpi.comencyclopedia.pubphysiology.orgoncotarget.commdpi.comresearchgate.netfrontiersin.orgnih.govnih.govnih.govbiorxiv.org |
| AICAR | Indirect (metabolized to ZMP, binds γ subunit) | Less specific/Broaderspectrum | AMPK activation, inhibition of tumor cell proliferation | Increased caspase 3 activation, reduced cellular viability, antilipolytic effects in human adipocytes (partially independent) | spandidos-publications.comnih.govmdpi.comnih.govnih.govmdpi.comtandfonline.comphysiology.org |
| Metformin | Indirect (inhibits mitochondrial complex I, increases AMP:ATP) | Less specific/Broaderspectrum | AMPK activation, cardiac inflammatory response suppression | Increased glucose consumption and lactate (B86563) production, potential anti-neoplastic effects | spandidos-publications.comnih.govnih.govnih.govdiabetesjournals.orgaacrjournals.orgphysiology.orgmdpi.comfrontiersin.orgtandfonline.com |
| Phenformin | Indirect (mitochondrial uncoupler, increases AMP) | Less specific/Broaderspectrum | AMPK activation | Increased glucose consumption and lactate production, increased caspase 3 activation, reduced cellular viability, potent antineoplastic activity (potentially independent) | nih.govnih.govdiabetesjournals.orgaacrjournals.orgphysiology.orgoncotarget.commdpi.comtandfonline.com |
| Salicylate | Direct (β1 binding) | β1 | Whole-body fat oxidation | Multiple cellular targets in addition to AMPK, increased caspase 3 activation, reduced cellular viability | nih.govmdpi.comnih.govmdpi.comencyclopedia.pubdiabetesjournals.orgaacrjournals.orgmdpi.com |
| Compound 991 | Direct, Allosteric | β1 | AMPK activation, tumor growth inhibition, increased mitochondrial mass and mtDNA copy number | Altered HSL phosphorylation (in human adipocytes) | nih.govmdpi.commdpi.combiorxiv.orgphysiology.org |
| MT 63-78 | Direct, Allosteric | β1 | AMPK activation, suppression of prostate cancer cell growth | More potent growth inhibition than this compound | nih.govmdpi.comencyclopedia.pubmdpi.com |
Detailed research findings further support these distinctions. For instance, while AICAR and metformin showed larger effects on AMPK phosphorylation in certain cell types, this compound often produced similar or larger effects on the phosphorylation of the downstream target ACC nih.gov. In primary hepatocytes, this compound and AICAR both caused marked phosphorylation of ACC that was dependent on AMPK nih.gov. However, in human adipocytes, this compound and Compound 991 activated AMPK to levels similar to or greater than AICAR, yet unlike AICAR, they did not affect catecholamine-induced lipolysis, suggesting the antilipolytic effect of AICAR in this context may be partly AMPK-independent physiology.org.
This compound has also shown synergistic effects with indirect AMPK activators under certain conditions. When combined with classical AMPK activators like metformin, phenformin, oligomycin, or hypoxia, this compound enhanced AMPK phosphorylation and downstream effects like glucose uptake stimulation in cardiomyocytes, despite having minimal effect on glucose uptake on its own physiology.org. This potentiation was observed to primarily involve α2/β1-containing heterotrimers physiology.org.
However, it is also important to note that this compound is not entirely devoid of AMPK-independent effects in all contexts. Studies have reported that this compound can increase intracellular calcium and ATP release from astrocytes and inhibit insulin-stimulated Akt phosphorylation in endothelial cells through mechanisms that appear to be independent of AMPK researchgate.netfrontiersin.org. Additionally, this compound has been found to block voltage-gated sodium channels, an effect that contributes to its efficacy in decreasing sensory neuron excitability and appears to be independent of AMPK activation nih.gov.
Future Directions in Academic Research on A 769662 and Ampk Activation
Exploration of Undiscovered Downstream Targets and Signaling Axes
While ACC is a well-established downstream target of AMPK, the full spectrum of proteins and pathways regulated by A-769662-mediated AMPK activation is still under investigation. Research is ongoing to identify novel substrates of AMPK phosphorylation and to map the signaling cascades initiated or modulated by this compound. This includes exploring how AMPK activation influences transcription factors, other kinases, and metabolic enzymes beyond those already known. For instance, studies have shown that this compound can inhibit the phosphorylation of p65 NF-κB and MAPK phosphorylation in macrophages, suggesting an interplay with inflammatory signaling pathways. plos.org Further research is needed to fully characterize these interactions and identify other downstream effectors that mediate the diverse cellular responses to AMPK activation.
Investigating Tissue-Specific Responses and Isoform Selectivity
Studies have indicated that this compound selectively activates β1-containing AMPK trimers, while another activator, compound 991, activates both β1- and β2-containing trimers, albeit with a preference for β1. physiology.org The differential expression of these isoforms in various cell models, such as adipocytes, could explain some observed differences between activators and species. physiology.org
Development of Advanced Experimental Models to Elucidate AMPK Roles
The use of advanced experimental models is crucial for a comprehensive understanding of this compound and AMPK activation. This includes employing in vitro systems like co-culture models and 3D cell cultures to better mimic the physiological environment. In vivo studies utilizing tissue-specific or inducible knockout/knock-in mouse models are essential to dissect the roles of specific AMPK isoforms and upstream kinases in the context of the whole organism. While this compound's effects in intact cells are independent of the upstream kinase utilized, in vivo models can help clarify the physiological relevance of this observation. nih.govresearchgate.net Furthermore, the development and application of sophisticated techniques such as phosphoproteomics and metabolomics following this compound treatment can provide a global view of the cellular changes induced by AMPK activation, revealing previously unknown targets and pathways. For example, studies in mouse models of inflammatory arthritis have utilized this compound to demonstrate that AMPK activation reduces inflammatory infiltration and joint damage, and decreases IL-6 expression. plos.org Future research can build upon these findings using more refined models to explore the therapeutic potential in various disease contexts.
Elucidating Complex Interplay with Other Cellular Regulatory Systems
AMPK does not operate in isolation but interacts extensively with other cellular signaling pathways and regulatory systems. Future research should focus on unraveling the complex interplay between this compound-mediated AMPK activation and other key pathways involved in metabolism, inflammation, cell growth, and survival. This includes investigating the crosstalk between AMPK and pathways such as mTOR, NF-κB, MAPK, and calcium signaling. plos.orgdoi.orgstemcell.comresearchgate.netnih.govacs.org For instance, while this compound activates AMPK, it has also been shown to increase intracellular calcium and ATP release from astrocytes in an AMPK-independent manner, highlighting the need to understand these complex interactions. doi.org Studies have also explored the relationship between this compound, AMPK activation, and the inhibition of the 26S proteasome and Na+/K+-ATPase activity, suggesting potential AMPK-independent effects that warrant further investigation to fully understand the compound's actions. stemcell.commdpi.com Elucidating these intricate relationships will provide a more complete picture of how this compound exerts its effects and identify potential synergistic or antagonistic interactions with other signaling networks.
Q & A
Q. What is the molecular mechanism by which A-769662 activates AMPK?
this compound activates AMPK through two primary mechanisms: (1) allosteric modulation of the AMPK complex, stabilizing its active conformation, and (2) inhibition of AMPK dephosphorylation at the Thr-172 residue, thereby maintaining its phosphorylated (active) state . Unlike AMP, this compound does not alter cellular adenine nucleotide levels, suggesting a distinct regulatory pathway . Researchers should validate AMPK activation in their models using phosphorylation-specific antibodies (e.g., anti-p-AMPKα Thr-172) and assess downstream targets like ACC phosphorylation (Ser79) .
Q. How should researchers optimize this compound concentrations for in vitro studies?
The EC50 of this compound varies across tissues: 0.8 µM in rat liver, 1.1 µM in HEK293 cells, and 2.2 µM in rat heart . Begin with a dose-response curve (e.g., 0.1–10 µM) and confirm activity using functional assays such as fatty acid synthesis inhibition (IC50: 3.2 µM in primary hepatocytes) . Include controls for off-target effects (e.g., proteasome inhibition at ≥10 µM) .
Q. What are the standard assays to evaluate this compound efficacy in metabolic studies?
Key assays include:
- ACC phosphorylation : Western blot for p-ACC (Ser79) to confirm AMPK activation .
- Malonyl-CoA levels : Reduced levels indicate enhanced fatty acid oxidation (e.g., 33% reduction in rat liver at 30 mg/kg) .
- Respiratory exchange ratio (RER) : In vivo, monitor RER changes to assess systemic metabolic shifts (e.g., decreased RER in rats within 3 hours post-treatment) .
Advanced Research Questions
Q. How to resolve contradictory findings on AMPK activation pathways (LKB1 vs. CaMKK dependence)?
this compound activates AMPK in both LKB1-expressing (e.g., HEK293) and LKB1-deficient (e.g., CCL13) cells, suggesting CaMKK pathway involvement . To clarify mechanisms:
Q. How to account for off-target effects, such as 26S proteasome inhibition?
this compound inhibits 26S proteasome activity at concentrations ≥10 µM independently of AMPK . Mitigation strategies:
- Use lower concentrations (≤3 µM) for AMPK-specific studies.
- Include proteasome activity assays (e.g., fluorogenic substrate cleavage) .
Q. What in vivo models are most suitable for studying this compound’s metabolic effects?
Q. How does this compound synergize with other AMPK activators (e.g., metformin)?
In rat models, this compound (30 mg/kg) and metformin (500 mg/kg) reduce malonyl-CoA by 33% and 58%, respectively, suggesting additive effects . Test combinations in vitro using submaximal doses to avoid cytotoxicity (e.g., MEF cell toxicity at higher doses) .
Q. How to address tissue-specific variability in EC50 values?
Tailor dosing to tissue-specific AMPK isoforms:
Q. Can this compound ameliorate mitochondrial dysfunction in mtDNA-depletion models?
Yes. This compound improves mitochondrial membrane potential (MMP) in cells with mtDNA depletion (e.g., PolγD1135A-expressing cells) and enhances oxidative capacity in patient-derived fibroblasts . Monitor mtDNA copy number and MMP via JC-1 staining .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
